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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-2-methoxyaniline

Cat. No.: B1521227

3,5-Di-tert-butyl-2-methoxyaniline (CAS No. 893397-17-6) is a highly substituted aromatic
amine that presents a unique combination of electronic and steric properties.[1] Its structure,
featuring two bulky tert-butyl groups meta to the amine and an ortho methoxy group, creates a
sterically crowded environment around the reactive aniline moiety. This molecular architecture
is not accidental; it is designed to modulate reactivity, enhance stability in derived compounds,
and provide kinetic stabilization for reactive intermediates or metal complexes.[2][3][4]

Aniline and its derivatives are foundational pillars in the synthesis of a vast range of materials,
from pharmaceuticals and agrochemicals to advanced polymers.[4] The strategic placement of
substituents allows for the precise tuning of a molecule's properties. In the case of 3,5-di-tert-
butyl-2-methoxyaniline, the bulky alkyl groups and the electron-donating methoxy group
create a distinct chemical personality, making it a valuable, albeit challenging, synthon for
researchers in drug discovery and materials science. This guide provides an in-depth analysis
of its properties, synthesis, reactivity, and potential applications, offering field-proven insights
for its effective utilization.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 3,5-di-tert-butyl-2-methoxyaniline are dictated
by its molecular structure. The combination of a polar amine, a moderately polar ether, and
large nonpolar alkyl groups results in a compound with significant lipophilicity.

Core Properties
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A summary of the key physicochemical properties is presented below.

Property Value Source
CAS Number 893397-17-6 [1]
Molecular Formula C1sH2sNO [1][5]
Molecular Weight 235.37 g/mol [1]
Monoisotopic Mass 235.19362 Da [5]
Predicted XlogP 4.6 [5]

Spectroscopic Signature

While a publicly available, experimentally verified full dataset for this specific molecule is
limited, its spectroscopic characteristics can be reliably predicted based on its functional groups
and the extensive data available for analogous structures, such as 3,5-di-tert-butylaniline.[4][6]

[7]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons, the amine protons, the methoxy group, and the tert-butyl groups. The
two tert-butyl groups, being chemically equivalent, should produce a sharp singlet integrating
to 18 protons around 1.3 ppm. The methoxy group protons would appear as a singlet (3H)
further downfield. The two aromatic protons would appear as distinct signals in the aromatic
region (6.5-7.5 ppm), likely as doublets due to meta-coupling. The amine (NHz) protons
would present as a broad singlet, with its chemical shift being concentration and solvent
dependent.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon
framework.[4] It should display unique signals for each carbon environment: two signals for
the tert-butyl groups (quaternary and methyl carbons), one for the methoxy carbon, and six
distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached
functional groups. The carbons attached to the bulky tert-butyl groups and the methoxy
group will be significantly downfield.
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e Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M*) at
m/z 235.19.[5] A characteristic fragmentation pattern would involve the loss of a methyl
group (M-15) from a tert-butyl substituent, leading to a stable benzylic-type cation at m/z
220.

Caption: Molecular structure of 3,5-Di-tert-butyl-2-methoxyaniline.

Synthesis Methodology: A Classic Approach

The synthesis of highly substituted anilines like 3,5-di-tert-butyl-2-methoxyaniline typically
relies on well-established transformations, with the introduction of the amine functionality often
being a late-stage step. A robust and widely adopted method is the reduction of the
corresponding nitroaromatic precursor.[4]

Protocol: Reduction of 1,5-di-tert-butyl-2-methoxy-3-
hitrobenzene

This protocol describes a standard catalytic hydrogenation, a clean and efficient method for
nitro group reduction.

Step 1: Reaction Setup

e To a solution of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such
as ethanol (EtOH) or ethyl acetate (EtOAc), add a catalytic amount of palladium on carbon
(10% Pd/C, ~1-5 mol%).

o Causality: Ethanol and ethyl acetate are excellent solvents for both the starting material and
the product, and they are stable under hydrogenation conditions. Pd/C is a highly efficient
and reusable catalyst for the reduction of nitro groups.

Step 2: Hydrogenation

» Seal the reaction vessel and purge thoroughly with nitrogen gas before introducing hydrogen
gas (H2).

e Pressurize the vessel with Hz (typically 1-4 atm or balloon pressure) and stir the mixture
vigorously at room temperature.
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» Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the
catalyst surface where the reaction occurs. The reaction is typically exothermic and
monitoring the temperature is advised for larger scale reactions.

Step 3: Monitoring and Workup

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

e Once complete, carefully vent the hydrogen gas and purge the vessel again with nitrogen.

« Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash
the pad with the reaction solvent.

o Causality: Celite filtration provides a safe and effective way to remove the fine, often
pyrophoric, palladium catalyst.

Step 4: Isolation

o Concentrate the filtrate under reduced pressure to yield the crude 3,5-di-tert-butyl-2-
methoxyaniline.

« If necessary, purify the product further by column chromatography on silica gel.

1,5-di-tert-butyl-2-methoxy- H2, Pd/C 3,5-Di-tert-butyl- 1. Filter through Celite®
3-nitrobenzene Ethanol, RT 2-methoxyaniline 2. Concentrate

Click to download full resolution via product page

Caption: Synthetic workflow for 3,5-Di-tert-butyl-2-methoxyaniline.

Reactivity and Synthetic Utility: A Game of Steric
Hindrance

The reactivity of 3,5-di-tert-butyl-2-methoxyaniline is dominated by the profound steric
shielding of its amino group.[3][8] The two large tert-butyl groups, buttressed by the adjacent
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methoxy group, create a deep pocket around the nitrogen's lone pair, severely restricting its

accessibility to electrophiles and catalysts. This steric hindrance is the molecule's defining

feature and presents both challenges and opportunities.[9]

Challenges in Classical Amine Chemistry

N-Arylation/N-Alkylation: Standard protocols for C-N cross-coupling reactions, such as the
Buchwald-Hartwig amination, can be sluggish and low-yielding with substrates this hindered.
[9] Overcoming this requires specialized, modern catalyst systems, often employing bulky,
electron-rich biaryl phosphine ligands that are specifically designed to facilitate reactions at
sterically congested centers.[9][10]

Acylation: The reaction of the amine with bulky acylating agents is similarly challenging.[9]
The nucleophilicity of the nitrogen is diminished not by electronics (it is an electron-rich ring)
but by the physical barrier preventing the approach of reagents.

Synthetic Opportunities

Precursor to Bulky Ligands: The primary value of such sterically encumbered anilines lies in
their use as precursors for ligands in coordination chemistry and homogeneous catalysis.[2]
[3] Converting the aniline to a phosphine, N-heterocyclic carbene (NHC), or other
coordinating moiety results in a ligand that occupies a large volume around a metal center.
This "ligand-induced steric protection” is critical for stabilizing metals in unusual oxidation
states, preventing catalyst deactivation via dimerization, and controlling selectivity in catalytic
cycles.[3][4]

Non-Nucleophilic Base: While the aniline itself is a weak base, its deprotonated form (anilide)
could serve as a sterically hindered, non-nucleophilic base, capable of deprotonation without
engaging in unwanted side reactions.[4]

Caption: Steric hindrance blocking reagent access to the amine group.

Applications in Research and Drug Development

While a niche molecule, 3,5-di-tert-butyl-2-methoxyaniline is a valuable tool for specific

research applications:
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e Medicinal Chemistry: The incorporation of bulky, lipophilic groups is a common strategy in
drug design to enhance membrane permeability, modulate metabolism, and improve binding
affinity by filling hydrophobic pockets in target proteins. This aniline serves as a key starting
material for introducing the 3,5-di-tert-butyl-2-methoxyphenyl fragment into potential
therapeutic agents.[11]

o Catalyst Development: As discussed, its primary role is in the synthesis of sterically
demanding ligands that fine-tune the performance of transition metal catalysts.[2][3]

e Materials Science: Highly substituted aromatic amines can be used to synthesize specialty
polymers and molecular materials with tailored thermal stability and solubility properties.

Safety and Handling

Substituted anilines as a class of compounds should be handled with care. While a specific,
comprehensive safety data sheet (SDS) for 3,5-di-tert-butyl-2-methoxyaniline is not widely
available, data from related compounds like 2-methoxyaniline and other toxic anilines provide
essential guidance.[12][13]

 Toxicity: Many anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12][13]
Some are suspected carcinogens.[12][14]

e Personal Protective Equipment (PPE): Always handle this compound inside a certified
laboratory fume hood. Wear appropriate PPE, including safety glasses with side shields,
nitrile gloves, and a lab coat.[12][15] For handling powders, a respirator may be necessary.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected
from light.[12]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid
release into the environment.[13]

Conclusion

3,5-Di-tert-butyl-2-methoxyaniline is more than just another substituted aniline; it is a
specialized chemical tool whose value is intrinsically linked to its steric complexity. The bulky
tert-butyl groups and ortho-methoxy substituent create a formidable steric shield that governs
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its reactivity, making standard amine transformations challenging while opening the door to
advanced applications in ligand design and catalysis. For researchers and drug development
professionals, understanding and strategically leveraging this steric hindrance is the key to
unlocking the full potential of this unique molecular building block.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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